molecular formula C11H11N3O2S B7810669 6-(4-methoxyphenyl)-3-methylsulfanyl-2H-1,2,4-triazin-5-one

6-(4-methoxyphenyl)-3-methylsulfanyl-2H-1,2,4-triazin-5-one

Cat. No.: B7810669
M. Wt: 249.29 g/mol
InChI Key: MKOPZSZVCLBBLD-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-3-methylsulfanyl-2H-1,2,4-triazin-5-one is a chemical compound registered in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

The preparation of 6-(4-methoxyphenyl)-3-methylsulfanyl-2H-1,2,4-triazin-5-one involves several synthetic routes and reaction conditions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and identification of small molecules. This technique is widely used in research and industrial settings due to its accuracy and reliability . Additionally, cyclodextrins inclusion complex methods are employed to enhance the solubility and stability of the compound .

Chemical Reactions Analysis

6-(4-methoxyphenyl)-3-methylsulfanyl-2H-1,2,4-triazin-5-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, ozone, and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Combination: This reaction involves the combination of two or more substances to form a single new substance.

Scientific Research Applications

6-(4-methoxyphenyl)-3-methylsulfanyl-2H-1,2,4-triazin-5-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3-methylsulfanyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. At low doses, it selectively vasodilates the femoral arterial bed due to its inhibitory action at alpha-2C-adrenoceptors. Other studies have also reported selectivity for alpha-2B-adrenoceptors .

Comparison with Similar Compounds

6-(4-methoxyphenyl)-3-methylsulfanyl-2H-1,2,4-triazin-5-one can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

These compounds share similar structural features but may differ in their specific applications and effects.

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-methylsulfanyl-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-16-8-5-3-7(4-6-8)9-10(15)12-11(17-2)14-13-9/h3-6H,1-2H3,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOPZSZVCLBBLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=NC2=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=NC2=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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